![molecular formula C13H14N4O3S2 B2449017 4-(pyrrolidin-1-ylsulfonyl)-N-(1,3,4-thiadiazol-2-yl)benzamide CAS No. 898656-72-9](/img/structure/B2449017.png)
4-(pyrrolidin-1-ylsulfonyl)-N-(1,3,4-thiadiazol-2-yl)benzamide
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Description
4-(pyrrolidin-1-ylsulfonyl)-N-(1,3,4-thiadiazol-2-yl)benzamide, also known as PBIT, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and pharmacology. PBIT belongs to the class of sulfonyl-containing compounds, which have been shown to exhibit a wide range of biological activities.
Scientific Research Applications
- Researchers have investigated derivatives of this compound for their anticancer properties. Although some derivatives exhibit only slight improvements over existing drugs, further exploration is warranted .
- Novel derivatives derived from pyridine and indole, including those containing the pyrrolidine ring, have been evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) .
- Thiazolidin-4-one analogues with a 1,3,4-oxadiazole/thiadiazole moiety have been synthesized and investigated. These compounds exhibit potential as carbonic anhydrase inhibitors .
Anticancer Activity
Antitubercular Activity
Carbonic Anhydrase Inhibition
properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S2/c18-12(15-13-16-14-9-21-13)10-3-5-11(6-4-10)22(19,20)17-7-1-2-8-17/h3-6,9H,1-2,7-8H2,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIDCCACQJUJQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-pyrrolidin-1-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide |
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